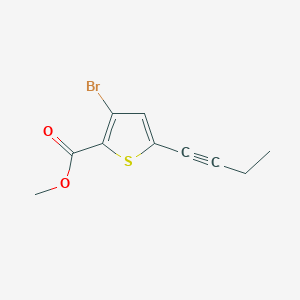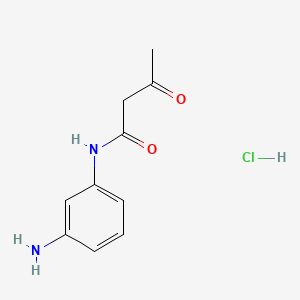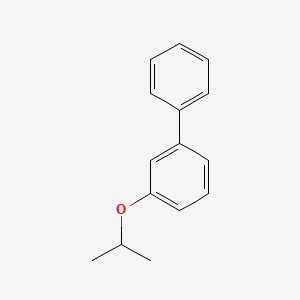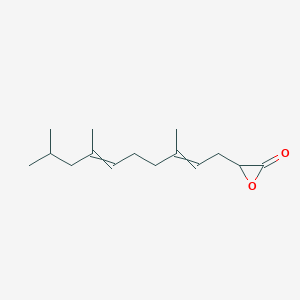
4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- is a heterocyclic organic compound with the molecular formula C22H19NO3. This compound is part of the oxazolidinone class, which is known for its significant role in synthetic organic chemistry and medicinal chemistry. Oxazolidinones are particularly notable for their use as chiral auxiliaries in stereoselective transformations and as antibacterial agents .
Chemical Reactions Analysis
4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetonitrile.
Scientific Research Applications
4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in developing new antibacterial agents.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- involves its interaction with molecular targets such as bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of the ribosome, preventing the formation of a functional 70S initiation complex. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- can be compared with other oxazolidinones such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, 4-Oxazolidinone, 2-methoxy-3,5,5-triphenyl- is unique due to its specific substituents, which may confer different chemical properties and biological activities. Similar compounds include:
Linezolid: An antibacterial agent used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and safety profile.
Properties
CAS No. |
56440-41-6 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methoxy-3,5,5-triphenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C22H19NO3/c1-25-21-23(19-15-9-4-10-16-19)20(24)22(26-21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,21H,1H3 |
InChI Key |
ZONKYRSTLSFVTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1N(C(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


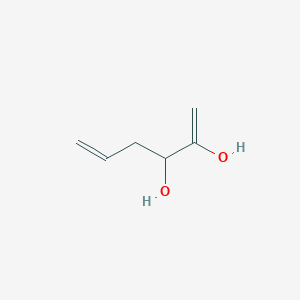
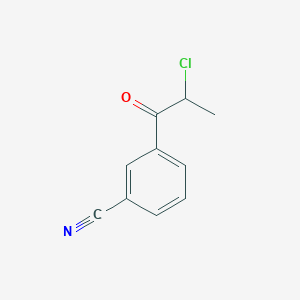
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-](/img/structure/B13953559.png)

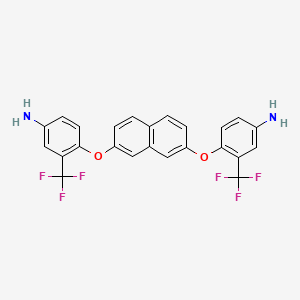
![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)


![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
